molecular formula C13H15N3OS B3084565 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide CAS No. 1142213-19-1

4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide

Cat. No.: B3084565
CAS No.: 1142213-19-1
M. Wt: 261.34 g/mol
InChI Key: YDOFJJOEKBYHBI-UHFFFAOYSA-N
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Description

4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

Benzamides, a class of compounds to which "4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide" structurally relates, are widely studied for their pharmacological properties. For example, substituted benzamides have been explored for their potential as novel synthetic opioid receptor agonists and their impact on drug markets, prevalence, and harm. These studies focus on understanding the chemistry and pharmacology of such compounds to track their emergence as substances of abuse and develop strategies for early detection in toxicological samples (Sharma et al., 2018). Additionally, research on benzimidazole and its derivatives, which share the pyrimidine component, demonstrates their significant antitumor activity, highlighting their potential in developing new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).

Biochemical Applications

Compounds like "this compound" might also find applications in biochemical research, particularly in studies related to DNA interactions. For instance, minor groove binders such as Hoechst 33258, which are structurally related to benzimidazoles, are known to bind strongly to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This property is leveraged in various biochemical applications, including fluorescent DNA staining for cell biology research, chromosome and nuclear staining, and analysis of nuclear DNA content values (Issar & Kakkar, 2013).

Material Science

In material science, the structural components of "this compound" could contribute to the development of new materials with unique properties. Benzothiazoles, for instance, are involved in the chemistry of 2-amino and 2-mercapto substituted compounds, which are known for their biological activity and demand in industrial applications. Research in this area focuses on developing new synthesis methods that are efficient, economical, and environmentally friendly, aiming to produce compounds that can be used in drug development and material synthesis (Zhilitskaya et al., 2021).

Properties

IUPAC Name

4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-13(2)7-8-16(12(18)15-13)10-5-3-9(4-6-10)11(14)17/h3-8H,1-2H3,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOFJJOEKBYHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.